molecular formula C11H19N3S2 B7084832 N,N-dimethyl-5-[(3-methylsulfanylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine

N,N-dimethyl-5-[(3-methylsulfanylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B7084832
M. Wt: 257.4 g/mol
InChI Key: FTPDFOBMTBJFGK-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-[(3-methylsulfanylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring, a pyrrolidine ring, and a dimethylamine group

Properties

IUPAC Name

N,N-dimethyl-5-[(3-methylsulfanylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S2/c1-13(2)11-12-6-10(16-11)8-14-5-4-9(7-14)15-3/h6,9H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPDFOBMTBJFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(S1)CN2CCC(C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-[(3-methylsulfanylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.

    Dimethylation: The final step involves the dimethylation of the amine group using reagents such as formaldehyde and formic acid or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-[(3-methylsulfanylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N,N-dimethyl-5-[(3-methylsulfanylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-[(3-methylsulfanylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The dimethylamine group can enhance the compound’s binding affinity to its targets, while the pyrrolidine ring can provide structural stability.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-5-[(3-methylsulfanylpyrrolidin-1-yl)methyl]-1,3-oxazole-2-amine: Similar structure but with an oxazole ring instead of a thiazole ring.

    N,N-dimethyl-5-[(3-methylsulfanylpyrrolidin-1-yl)methyl]-1,3-imidazole-2-amine: Similar structure but with an imidazole ring instead of a thiazole ring.

Uniqueness

N,N-dimethyl-5-[(3-methylsulfanylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to oxazole and imidazole derivatives. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.

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